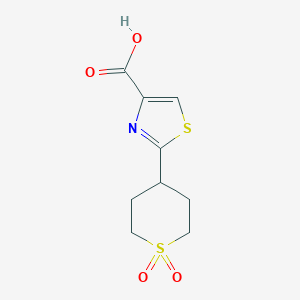
2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylic acid is a complex organic compound that features a unique combination of a thiazole ring and a thiopyran ring with a dioxido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the initial formation of the thiopyran ring, followed by the introduction of the thiazole ring and subsequent oxidation to introduce the dioxido group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiopyran ring.
Substitution: The thiazole ring can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Wissenschaftliche Forschungsanwendungen
2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals, agrochemicals, and materials science research.
Wirkmechanismus
The mechanism of action of 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and interaction with nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)ethanamine: This compound shares the thiopyran ring with a dioxido group but differs in the presence of an ethanamine group instead of a thiazole ring.
Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide: Similar in structure but lacks the thiazole ring, making it less versatile for certain applications.
Uniqueness
2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylic acid is unique due to the combination of the thiazole and thiopyran rings with a dioxido group. This structure provides a distinct set of chemical properties and reactivity, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C9H11NO4S2 |
|---|---|
Molekulargewicht |
261.3 g/mol |
IUPAC-Name |
2-(1,1-dioxothian-4-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H11NO4S2/c11-9(12)7-5-15-8(10-7)6-1-3-16(13,14)4-2-6/h5-6H,1-4H2,(H,11,12) |
InChI-Schlüssel |
JGCRIENOJJFWIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CCC1C2=NC(=CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13143725.png)


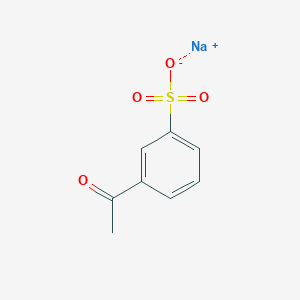
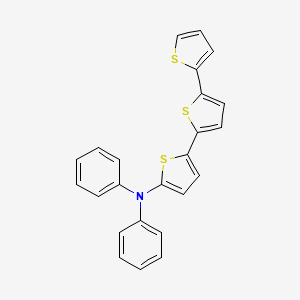



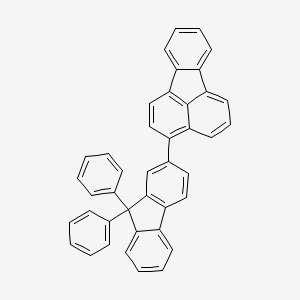

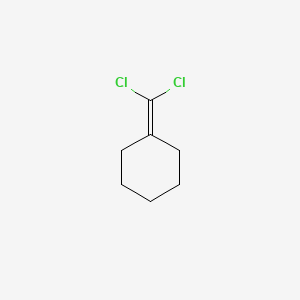
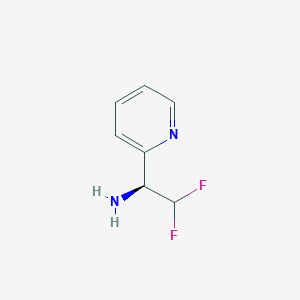
![2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B13143806.png)
![3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B13143812.png)
